Isopropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate
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Overview
Description
Isopropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, and a dioxaborolane moiety, which is a boron-containing cyclic ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate typically involves the reaction of a pyrrole derivative with a boronic ester. One common method is the reaction of 3-bromo-1H-pyrrole-1-carboxylate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Cross-Coupling Products: Formation of biaryl compounds.
Oxidation Products: Formation of alcohols from the boronic ester.
Scientific Research Applications
Isopropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and materials with unique properties.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of Isopropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane moiety forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide. This results in the formation of a new carbon-carbon bond, which is a key step in many synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Isopropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate is unique due to its combination of a pyrrole ring and a boronic ester. This structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
Biological Activity
Isopropyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C14H26BNO2
- Molecular Weight : 251.17 g/mol
- CAS Number : 1642583-50-3
The presence of the dioxaborolane moiety contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Recent studies have investigated the antimicrobial potential of various derivatives of pyrrole compounds. While specific data on this compound is limited, related compounds have shown promising activity against multidrug-resistant strains of bacteria. For instance:
- MIC Values : Some derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL against Staphylococcus aureus and Mycobacterium abscessus .
This suggests that similar structural compounds may possess comparable antimicrobial properties.
Anticancer Activity
The compound's potential as an anticancer agent is also noteworthy. Research into pyrrole-based compounds has revealed their ability to inhibit cancer cell proliferation. For example:
- Mechanism of Action : Compounds with similar dioxaborolane structures have been found to interact with various cellular targets involved in cancer progression. The inhibition of key signaling pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:
Parameter | Value |
---|---|
Cmax (µg/mL) | 592 ± 62 (i.v.) |
Half-life (t½) | 26.2 ± 0.9 h |
Clearance (CL) | 1.5 ± 0.3 L/h/kg |
Oral Bioavailability (F) | 40.7% |
These pharmacokinetic parameters indicate that the compound may have favorable absorption and distribution characteristics .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
- Study on Antimicrobial Properties : A study demonstrated that derivatives with similar structures showed significant activity against resistant bacterial strains .
- Anticancer Research : Investigations into pyrrole derivatives indicated their efficacy in inhibiting cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
propan-2-yl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-10(2)18-12(17)16-8-7-11(9-16)15-19-13(3,4)14(5,6)20-15/h7-10H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGYSVHMKDSIFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682328 |
Source
|
Record name | Propan-2-yl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-07-2 |
Source
|
Record name | Propan-2-yl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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